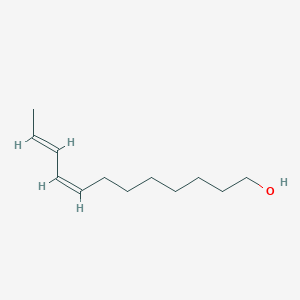
8Z,10E-Dodecadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8Z,10E-Dodecadien-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₂O and its molecular weight is 182.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pest Management
1.1 Pheromone-Based Control
8Z,10E-Dodecadien-1-ol is primarily recognized for its role as a sex pheromone in pest control strategies. It is notably used to manage the codling moth (Cydia pomonella), a significant pest in fruit orchards. The compound is effective in disrupting mating patterns by attracting male moths to traps or dispensers, thereby reducing the overall population and damage to crops.
- Case Study: Codling Moth Control
- In various field trials, the application of this compound has shown to significantly reduce the number of mating pairs and subsequent larval infestations in apple and pear orchards. The use of this pheromone in traps has been documented to decrease codling moth populations by up to 80% in treated areas compared to untreated controls .
1.2 Biopesticide Development
The compound is also being explored as a biopesticide due to its specific action against target pests without harming beneficial insects. Its regulatory approval as a biochemical pesticide by the Environmental Protection Agency (EPA) highlights its potential for sustainable agriculture practices .
Behavioral Studies
2.1 Orientation and Attraction Studies
Research has demonstrated that this compound influences the orientation behavior of male codling moths. Experiments using flight tunnels have shown that varying concentrations of this pheromone can alter flight paths and speeds of male moths when approaching a pheromone source.
- Findings:
Industrial Applications
3.1 Synthesis and Chemical Research
The synthesis of this compound has been a topic of interest for chemists aiming to develop new methodologies for producing pheromones and related compounds. Its structure allows for modifications that can enhance its efficacy or create analogs with different properties.
- Research Example:
Regulatory Aspects
The registration process for this compound as a biopesticide involves rigorous testing for safety and efficacy. The EPA's assessment confirms that when used according to guidelines, it poses minimal risk to humans and the environment .
Propiedades
Número CAS |
33956-51-3 |
|---|---|
Fórmula molecular |
C₁₂H₂₂O |
Peso molecular |
182.3 |
Sinónimos |
(8Z,10E)-8,10-Dodecadien-1-ol; (E,Z)-8,10-Dodecadien-1-ol; 8Z,10E-Dodecadien-1-ol; Z8,E10-Codlemone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















